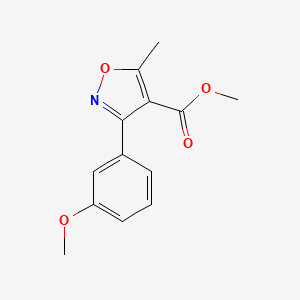![molecular formula C28H29Cl2N3O3 B13686251 (S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride](/img/structure/B13686251.png)
(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridyl group and multiple aromatic rings, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the dihydrochloride salt form.
化学反应分析
Types of Reactions
(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride is studied for its potential interactions with various biomolecules. It can serve as a probe to understand protein-ligand interactions and enzyme kinetics.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridyl and diphenyl derivatives, such as:
- (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine
- (S)-3-(2-Methoxy-5-(methylthio)-4-(trifluoromethyl)phenyl)piperidine
Uniqueness
What sets (S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride apart is its specific combination of functional groups and stereochemistry. This unique structure provides distinct binding properties and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C28H29Cl2N3O3 |
|---|---|
分子量 |
526.4 g/mol |
IUPAC 名称 |
2-amino-N-[4-(3,5-dimethoxypyridin-4-yl)phenyl]-3,3-diphenylpropanamide;dihydrochloride |
InChI |
InChI=1S/C28H27N3O3.2ClH/c1-33-23-17-30-18-24(34-2)26(23)21-13-15-22(16-14-21)31-28(32)27(29)25(19-9-5-3-6-10-19)20-11-7-4-8-12-20;;/h3-18,25,27H,29H2,1-2H3,(H,31,32);2*1H |
InChI 键 |
DZLCZXLFLBRMFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=CC(=C1C2=CC=C(C=C2)NC(=O)C(C(C3=CC=CC=C3)C4=CC=CC=C4)N)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
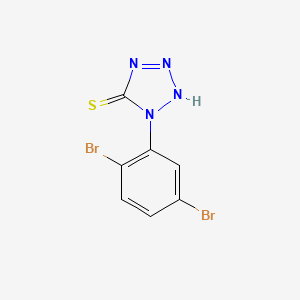
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
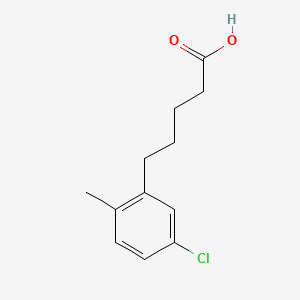
![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)
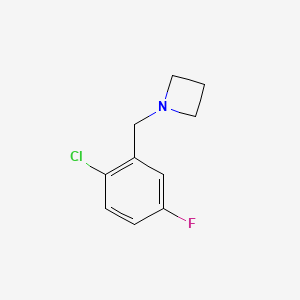
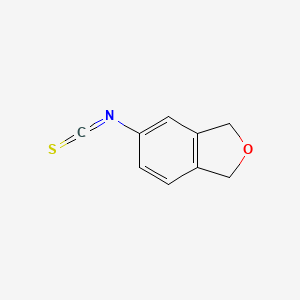
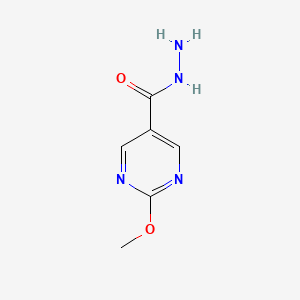
![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
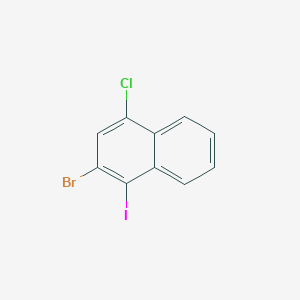
dimethylsilane](/img/structure/B13686239.png)
![7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B13686242.png)
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
